1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a hydroxyl group at position 3, and a carbonyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Another method involves the removal of a protective benzyl group in the presence of palladium on carbon (Pd/C), followed by hydrolysis in the presence of hydrochloric acid (HCl). This process leads to the formation of the imidazolone with simultaneous decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-benzyl-3-hydroxy-1H-indazole: This compound has a similar structure but contains an indazole ring instead of an imidazole ring.
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound has a benzimidazole ring and different substituents at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxyl and a carbonyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1194473-21-6 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-benzyl-3-hydroxyimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
KEOZDNMCRGLMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C2=O)O |
Purity |
95 |
Origin of Product |
United States |
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